ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with phenyl and methylphenyl groups, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-4-cyano-2-thiophenecarboxamides, using reagents like formic acid or triethyl orthoformate.
Substitution Reactions: The pyrrolo[2,3-d]pyrimidine core is then subjected to substitution reactions to introduce the phenyl and methylphenyl groups.
Esterification: The final step involves the esterification of the piperidine-4-carboxylic acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a protein kinase B (Akt) inhibitor, which is a target for cancer therapy.
Biological Research: It is used in studies related to cell signaling pathways, particularly those involving the phosphatidylinositol-3 kinase (PI3K) pathway.
Drug Development: Researchers are exploring its potential as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate involves its interaction with protein kinase B (Akt). This compound acts as an ATP-competitive inhibitor, binding to the active site of Akt and preventing its phosphorylation and activation . This inhibition disrupts the PI3K-Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also target Akt and have similar biological activities.
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and are studied for their therapeutic potential.
Uniqueness
Ethyl 1-[7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is unique due to its specific substitution pattern, which enhances its selectivity and potency as an Akt inhibitor . This makes it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C27H28N4O2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 1-[7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C27H28N4O2/c1-3-33-27(32)21-13-15-30(16-14-21)25-24-23(20-7-5-4-6-8-20)17-31(26(24)29-18-28-25)22-11-9-19(2)10-12-22/h4-12,17-18,21H,3,13-16H2,1-2H3 |
InChI Key |
KDFDVLLDPVRLHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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